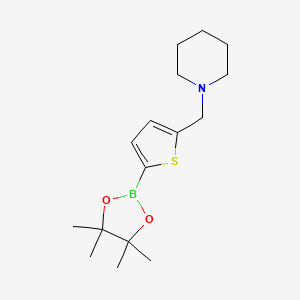

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester

Description

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester is an organic compound with the CAS Number: 1218790-44-3 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The molecular weight of this compound is 308.27 .

Chemical Reactions Analysis

Boronic esters, including this compound, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is highly valuable in organic synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.27 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Scientific Research Applications

Analysis of Highly Reactive Pinacolboronate Esters

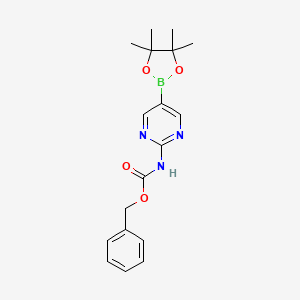

Pinacolboronate esters, including 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, pivotal for connecting organic blocks in complex molecule synthesis. These esters present analytical challenges due to their rapid hydrolysis into boronic acids, complicating purity analysis through standard chromatographic methods. Innovative approaches using non-aqueous, aprotic diluents and highly basic mobile phases were developed to stabilize and adequately solubilize these esters for analysis, showcasing the adaptability required to work with such reactive compounds (Zhong et al., 2012).

Synthesis of π-Conjugated Polymers

The Suzuki-Miyaura coupling polymerization technique employs dibromoarene and arylenediboronic acid (ester) with a Pd catalyst, enabling the synthesis of high-molecular-weight π-conjugated polymers featuring boronic acid (ester) moieties at both ends. This method contradicts Flory's principle by using unstoichiometric polycondensation, demonstrating the versatility of pinacolboronate esters in polymer chemistry (Nojima et al., 2016).

Catalyst Systems for Polymer Synthesis

A novel catalyst system based on Pd (0) and a phosphine-based bulky ligand has shown high efficiency in synthesizing thiophene-containing conjugated polymers using thiophene boronic acid pinacol ester as a monomer. This system facilitates the production of high molecular weight polymers with lower catalyst loading and shorter reaction times, highlighting the compound's role in advancing polymer synthesis technologies (Liu et al., 2021).

Photoinduced Borylation

A metal- and additive-free photoinduced borylation method converts haloarenes directly to boronic acids and esters without the need for expensive and toxic metal catalysts. This environmentally friendly approach simplifies the synthesis of boronic esters, including potentially those similar to 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, broadening the applications in organic synthesis, catalysis, and drug discovery (Mfuh et al., 2017).

properties

IUPAC Name |

1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2S/c1-15(2)16(3,4)20-17(19-15)14-9-8-13(21-14)12-18-10-6-5-7-11-18/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPVLCCGXRCQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675330 | |

| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)piperidine | |

CAS RN |

1218790-44-3 | |

| Record name | 1-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)